molecular formula C6H2BrClFNO2 B1450067 5-Bromo-2-chloro-3-fluoroisonicotinic acid CAS No. 2091873-10-6

5-Bromo-2-chloro-3-fluoroisonicotinic acid

Cat. No.: B1450067
CAS No.: 2091873-10-6
M. Wt: 254.44 g/mol
InChI Key: RBEABXBWDWKXDV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

5-Bromo-2-chloro-3-fluoroisonicotinic acid (CAS: 2091873-10-6) is a halogenated derivative of pyridine-4-carboxylic acid. Its systematic IUPAC name reflects the positions of substituents on the pyridine ring: a bromine atom at position 5, chlorine at position 2, fluorine at position 3, and a carboxylic acid group at position 4. The molecular formula is C₆H₂BrClFNO₂ , with a molecular weight of 254.44 g/mol.

The structural identity is confirmed through spectroscopic and crystallographic methods. The SMILES notation O=C(O)C1=C(Br)C=NC(Cl)=C1F encodes the connectivity of atoms, while the InChIKey RBEABXBWDWKXDV-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications. Key structural features include:

  • A pyridine core with three halogen substituents.
  • A carboxylic acid group contributing to polarity and hydrogen-bonding capacity.

Table 1: Key Identifiers of 5-Bromo-2-chloro-3-fluoroisonicotinic Acid

Property Value
IUPAC Name 5-Bromo-2-chloro-3-fluoroisonicotinic acid
CAS Number 2091873-10-6
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol
SMILES O=C(O)C1=C(Br)C=NC(Cl)=C1F

Historical Development in Heterocyclic Chemistry

The synthesis of halogenated pyridinecarboxylic acids emerged alongside advances in heterocyclic chemistry during the mid-20th century. The compound’s development is rooted in two key methodologies:

  • Ammoxidation of substituted picolines : Adapted from industrial processes for isonicotinic acid production.
  • Directed halogenation : Sequential bromination, chlorination, and fluorination of pre-functionalized pyridine intermediates.

The Chichibabin synthesis, a cornerstone in pyridine chemistry, provided a framework for introducing nitrogen-containing heterocycles. Modern adaptations use catalytic ammoxidation to achieve higher regioselectivity for halogen placement. For example, the use of vanadium-based catalysts enables precise control over bromine and chlorine substitution patterns.

Positional Isomerism in Halogenated Pyridinecarboxylic Acids

Positional isomerism significantly impacts the physicochemical properties of halogenated pyridinecarboxylic acids. Variations in halogen placement alter electronic distribution, solubility, and reactivity.

Table 2: Comparison of Positional Isomers

Compound Name Substituent Positions LogP* Melting Point (°C)
5-Bromo-2-chloro-3-fluoroisonicotinic acid 5-Br, 2-Cl, 3-F, 4-COOH 2.33 180–182
2-Bromo-5-chloro-3-fluoroisonicotinic acid 2-Br, 5-Cl, 3-F, 4-COOH 1.98 165–167
3-Bromo-5-fluoroisonicotinic acid 3-Br, 5-F, 4-COOH 1.75 155–157
5-Bromo-3-chloro-2-iodobenzoic acid 5-Br, 3-Cl, 2-I, 4-COOH 3.12 210–212

*Partition coefficient (LogP) values indicate lipophilicity trends.

Key observations:

  • Electron-withdrawing effects : Fluorine at position 3 increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution compared to isomers with halogens at positions 2 or 5.
  • Steric interactions : Bulkier halogens (e.g., iodine in 5-bromo-3-chloro-2-iodobenzoic acid) reduce solubility in polar solvents.
  • Crystallinity : Carboxylic acid groups facilitate hydrogen-bonded networks, yielding higher melting points compared to ester derivatives.

Properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEABXBWDWKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Substrates

The synthesis typically begins with 2,6-dihaloisonicotinic acid derivatives or their esters, which can be prepared via conventional halogenation methods such as chlorination and bromination of isonicotinic acid or its derivatives. The substrates relevant for fluorination include:

  • 2,6-dichloroisonicotinic acid derivatives
  • 2,6-dibromoisonicotinic acid derivatives
  • 2,6-dinitroisonicotinic acid derivatives
  • 2,6-bistrifluoromethanesulfonyl isonicotinic acid derivatives

These substrates provide a platform for selective fluorination at desired positions.

Fluorination Step

The fluorination is performed by nucleophilic substitution using fluoride sources such as:

  • Potassium fluoride (KF)
  • Cesium fluoride (CsF)
  • Tetramethylammonium fluoride (TMAF)
  • Tetrabutylammonium fluoride (TBAF)

These reagents replace chlorine or bromine atoms with fluorine under controlled conditions, avoiding the use of hazardous fluorine gas or hydrofluoric acid.

Reaction Conditions

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are used to dissolve substrates and facilitate fluorination.
  • Temperature: The reaction temperature ranges from 80 to 170 °C.
  • Time: Reaction times vary from 4 to 120 hours depending on substrate and reagent.
  • Stirring: Stirring speeds of 150 to 600 rpm ensure homogeneity.
  • Mass-to-volume ratio: Substrate to solvent ratio is maintained at 1 g: 3-15 ml.
  • Fluoride equivalents: 2 to 6 equivalents of fluoride reagent are used relative to substrate.

Work-up and Purification

Post-reaction treatment involves:

  • Filtration to remove inorganic salts (e.g., potassium chloride).
  • Washing with water to remove residual reagents.
  • Reduced pressure distillation to remove solvents.
  • Crystallization from aqueous or organic solvents.
  • Drying under vacuum to yield the pure fluoro-substituted isonicotinic acid derivative.

Representative Experimental Data

Example Substrate (g) Fluoride Reagent (g) Solvent (ml) Temp (°C) Time (h) Product Yield (g) Purity (%) Molar Yield (%)
1 2,6-dichloroisonicotinic acid 50 Potassium fluoride 61 500 (DMF) 100 96 25.1 94.1 60.6
2 2,6-bistrifluoromethanesulfonyl isonic acid 50 Tetramethylammonium fluoride 43.1 500 (NMP) 80 6 12.2 95.8 -
3 Methyl 2,6-dichloroisonicotinate 50 Cesium fluoride 145 500 (DMF) 100 72 22 94.6 53

Table 1: Selected examples of fluorination reactions for fluoroisonicotinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-2-chloroisonicotinic acid, highlighting variations in substituents, molecular properties, and similarity scores derived from structural and functional analyses:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
5-Bromo-2-chloroisonicotinic acid 886365-31-7 C₆H₃BrClNO₂ 236.45 Br (5), Cl (2), COOH (4) Reference
5-Chloro-2-methylisonicotinic acid 88912-26-9 C₇H₆ClNO₂ 187.58 Cl (5), CH₃ (2), COOH (4) 0.90
2-Bromo-5-chloroisonicotinic acid 623585-74-0 C₆H₃BrClNO₂ 236.45 Br (2), Cl (5), COOH (4) 0.85
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 C₆H₃BrNO₃ 218.01* Br (5), OH (2), COOH (4) 0.81
5-Bromo-2-methylnicotinic acid 605661-83-4 C₇H₆BrNO₂ 216.04* Br (5), CH₃ (2), COOH (4) 0.78
5-Bromo-2-methyl-3-nitrobenzoic acid** 38876-67-4 C₈H₆BrNO₄ 260.04 Br (5), CH₃ (2), NO₂ (3), COOH 0.93

Calculated based on atomic weights; *Benzoic acid derivative, included for scaffold comparison.

Key Observations:

Halogen Variations: Replacement of chlorine with methyl (5-chloro-2-methylisonicotinic acid) reduces molecular weight (187.58 vs. Bromine at position 2 (2-bromo-5-chloroisonicotinic acid) retains the same molecular weight as the target compound but alters electronic effects, influencing reactivity in Suzuki-Miyaura couplings .

Functional Group Modifications :

  • Substituting chlorine with hydroxy (5-bromo-2-hydroxyisonicotinic acid) introduces hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions .
  • Nitro groups (5-bromo-2-methyl-3-nitrobenzoic acid) significantly increase molecular weight and introduce explosive hazards, limiting industrial applications despite high similarity scores .

Scaffold Differences :

  • Benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid, CAS 29241-62-1 ) exhibit lower pyridine-like reactivity but greater thermal stability due to aromatic ring saturation .

Research Findings and Implications

  • Synthetic Utility : 5-Bromo-2-chloroisonicotinic acid’s halogenated pyridine core enables regioselective functionalization, making it superior to methyl- or hydroxy-substituted analogs in palladium-catalyzed reactions .
  • Pharmacological Potential: Compounds with methyl substituents (e.g., 5-chloro-2-methylisonicotinic acid) show enhanced bioavailability in preclinical studies, though bromine/chlorine combinations offer broader antibacterial activity .
  • Safety Considerations : Nitro-containing analogs (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) require stringent handling protocols due to explosivity risks, unlike the relatively stable target compound .

Biological Activity

5-Bromo-2-chloro-3-fluoroisonicotinic acid is a halogenated derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C6_6H3_3BrClFNO2_2
  • Molecular Weight : 239.45 g/mol
  • CAS Number : 1214377-40-8

This compound features a unique combination of bromine, chlorine, and fluorine substituents that can significantly influence its chemical reactivity and biological interactions.

The biological activity of 5-bromo-2-chloro-3-fluoroisonicotinic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of halogens enhances the compound's binding affinity and selectivity towards these targets.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research has indicated that 5-bromo-2-chloro-3-fluoroisonicotinic acid exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Activity

In vitro studies have shown that halogenated isonicotinic acids can inhibit viral replication. A specific study on HIV integrase inhibitors found that derivatives similar to 5-bromo-2-chloro-3-fluoroisonicotinic acid demonstrated promising antiviral activity:

CompoundEC50_{50} (µM)
5-Bromo-2-chloro-3-fluoroisonicotinic acid8.3
Raltegravir (control)7.0

The EC50_{50} values indicate that the compound's potency is comparable to established antiviral agents.

Case Studies

  • Case Study on Antiparasitic Activity : A recent study investigated the antiparasitic effects of various halogenated isonicotinic derivatives. The findings highlighted that compounds with similar structures to 5-bromo-2-chloro-3-fluoroisonicotinic acid exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.
    • EC50_{50} values ranged from 0.004 µM to 0.086 µM for various analogs, indicating strong potential for development as antimalarial agents.
  • Toxicity Assessment : Toxicity assays conducted on human cell lines (HepG2) showed low cytotoxicity for 5-bromo-2-chloro-3-fluoroisonicotinic acid, with an IC50_{50} greater than 100 µM, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-fluoroisonicotinic acid, and how can regioselectivity be controlled?

  • Methodology : The compound can be synthesized via halogenation of isonicotinic acid derivatives. For example, sequential bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) can achieve regioselectivity. Fluorination may employ agents like Selectfluor™ in acetonitrile at 60–80°C . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to adjacent halogens) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₆H₃BrClFNO₂, MW 236.45) .
  • HPLC : Purity assessment using a C18 column (≥97% purity; mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How should researchers handle purification challenges due to halogenated byproducts?

  • Methodology : Recrystallization from ethanol/water mixtures (1:3 ratio) at low temperatures (4°C) effectively isolates the target compound. For persistent impurities, preparative TLC with dichloromethane/methanol (95:5) is recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for halogenation?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) reactivity. For example, fluorine’s electron-withdrawing effect directs bromination to the para position. Solvent effects (e.g., DMF vs. THF) on activation energy can guide solvent selection .

Q. What strategies mitigate competing side reactions in cross-coupling applications?

  • Methodology : Suzuki-Miyaura coupling with boronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid ) requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Pre-activation of the boronic acid via trimethylborate prevents protodehalogenation .

Q. How can researchers resolve contradictory NMR data for halogenated analogs?

  • Methodology : Use 2D NMR (HSQC, HMBC) to assign coupling constants and differentiate between meta/para substituents. Compare with spectral databases (e.g., PubChem ) for structurally similar compounds like 5-Bromo-6-chloronicotinic acid .

Q. What stability considerations are critical for long-term storage?

  • Methodology : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis. Stability assays (TGA/DSC) indicate decomposition onset at 150°C, suggesting limited thermal tolerance .

Q. How can regioselective functionalization be achieved for downstream applications?

  • Methodology : Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at -78°C in THF enables selective substitution at the 3-position. Quenching with electrophiles (e.g., CO₂ for carboxylation) yields derivatives without disrupting existing halogens .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or solvent traces. Validate via differential scanning calorimetry (DSC) and compare with literature (e.g., PubChem vs. Kanto Reagents ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-chloro-3-fluoroisonicotinic acid
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5-Bromo-2-chloro-3-fluoroisonicotinic acid

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